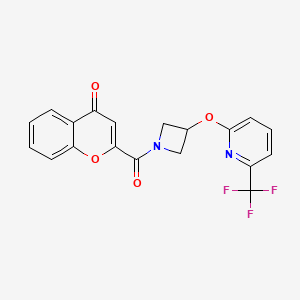

2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one

Descripción

The compound 2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one features a chromen-4-one (benzopyran-4-one) core, a bicyclic structure known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Key structural modifications include:

- 6-(Trifluoromethyl)pyridin-2-yloxy substituent: A pyridine ring with a trifluoromethyl group at position 6, likely improving metabolic stability and lipophilicity .

This compound’s design aligns with trends in medicinal chemistry, where hybrid molecules combining chromen-4-one with heterocyclic moieties (e.g., azetidine, pyridine) aim to optimize pharmacokinetic and pharmacodynamic profiles .

Propiedades

IUPAC Name |

2-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidine-1-carbonyl]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N2O4/c20-19(21,22)16-6-3-7-17(23-16)27-11-9-24(10-11)18(26)15-8-13(25)12-4-1-2-5-14(12)28-15/h1-8,11H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGQTAZOOSNPBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=O)C3=CC=CC=C3O2)OC4=CC=CC(=N4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one typically involves multiple steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with a suitable diketone under acidic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide.

Synthesis of the Azetidine Moiety: The azetidine ring is formed through cyclization reactions involving appropriate amine precursors.

Coupling Reactions: The final step involves coupling the chromenone core with the azetidine moiety and the trifluoromethyl-substituted pyridine ring using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the chromenone core, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the azetidine moiety using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxidized derivatives of the chromenone core.

Reduction: Reduced azetidine derivatives.

Substitution: Substituted pyridine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Structural Features

The compound integrates several functional groups, including:

- Azetidine ring : A four-membered nitrogen-containing ring that can undergo nucleophilic substitutions.

- Trifluoromethyl group : Enhances the compound's lipophilicity and biological activity.

- Chromone moiety : Known for its diverse biological activities, including anti-inflammatory and antioxidant properties.

Medicinal Chemistry

The compound shows promise in drug development due to its unique structural features, which can interact with various biological targets. Key areas of interest include:

- Antimicrobial Activity : Compounds containing trifluoromethylpyridine derivatives have exhibited significant antibacterial properties. For instance, derivatives of trifluoromethylpyridine have shown effective inhibition against bacteria such as Ralstonia solanacearum and Xanthomonas axonopodis . The presence of the azetidine and chromone structures may enhance this activity through synergistic effects.

- Anticancer Potential : The chromone structure is known for its anticancer properties. Studies indicate that compounds with similar frameworks can induce apoptosis in cancer cells . The incorporation of the azetidine moiety may further enhance this effect by modulating pathways involved in cell proliferation.

- Anti-inflammatory Properties : Chromone derivatives are also recognized for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines could lead to therapeutic applications in chronic inflammatory diseases.

Case Studies

Recent studies have documented the efficacy of similar compounds in various applications:

- Antibacterial Activity Study : A study evaluated the antibacterial properties of trifluoromethylpyridine derivatives against several pathogens, demonstrating superior activity compared to commercial bactericides .

- Anticancer Research : Research has shown that chromone derivatives can effectively inhibit cancer cell growth, suggesting that integrating azetidine could enhance these effects through targeted mechanisms .

Mecanismo De Acción

The mechanism of action of 2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the azetidine moiety provides structural rigidity. This combination allows the compound to effectively inhibit or modulate the activity of its targets, leading to the desired biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural and Functional Insights

- Azetidine vs. Thiazolidine/Azetidin-2-one : The target compound’s azetidine ring confers rigidity compared to bulkier five-membered rings (e.g., thiazolidin-4-ones in ). This may enhance target selectivity .

- Trifluoromethyl Pyridine vs. Nitro Groups : The trifluoromethyl group in the target compound likely improves metabolic stability over nitro-substituted analogs (e.g., 5c ), which are prone to reduction in vivo.

- Fluorination Effects: Fluorinated derivatives (e.g., ) exhibit enhanced membrane permeability and kinase affinity compared to non-fluorinated chromen-4-ones .

Actividad Biológica

The compound 2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a trifluoromethyl group and a chromenone moiety, suggest various biological activities that warrant detailed exploration.

Structural Characteristics

The molecular structure of the compound can be broken down into several key components:

- Azetidine Ring : A four-membered nitrogen-containing ring that may facilitate nucleophilic reactions.

- Trifluoromethyl Group : Known to enhance lipophilicity and metabolic stability, potentially increasing the compound's bioavailability.

- Chromone Moiety : This structure is often associated with diverse biological activities, including anti-inflammatory and antioxidant properties.

Anticancer Activity

Recent studies have demonstrated the potential of similar compounds containing chromone and azetidine structures to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of chromone have shown significant activity against HeLa and MCF-7 cell lines. In one study, compounds with similar structural motifs presented IC50 values ranging from 29 μM to over 70 μM against these cell lines, indicating promising anticancer properties .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 3d | HeLa | 29 |

| Compound 3b | MCF-7 | 73 |

Antimicrobial Activity

Compounds featuring the trifluoromethyl group have been reported to enhance antimicrobial activity. The presence of this group may improve binding affinity to microbial targets, leading to increased efficacy in inhibiting growth. Studies on structurally related compounds have indicated moderate to excellent activity against various pathogens .

The biological activity of 2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance selectivity and binding affinity, while the azetidine nitrogen may participate in critical interactions that modulate enzymatic functions .

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxicity of various chromone derivatives against the HeLa cell line using the MTT assay. The results indicated that modifications in the azetidine structure significantly influenced cytotoxic activity.

- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of trifluoromethyl-substituted compounds, revealing that these derivatives displayed enhanced inhibition against several bacterial strains compared to their non-substituted counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.